molecular formula C10H17N3O2S2 B2384927 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396770-39-0

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2384927
CAS No.: 1396770-39-0
M. Wt: 275.39
InChI Key: MQDWDGYQPLGHIG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound with a unique structure that combines a thiadiazole ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common route includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 2-hydroxy-2-methyl-4-(methylthio)butylamine under specific conditions to form the desired carboxamide. The reaction conditions often require a controlled temperature and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown potential in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide
  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide

Uniqueness

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a thiadiazole ring and a carboxamide group, which imparts distinct chemical properties and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S2/c1-7-8(17-13-12-7)9(14)11-6-10(2,15)4-5-16-3/h15H,4-6H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDWDGYQPLGHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C)(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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